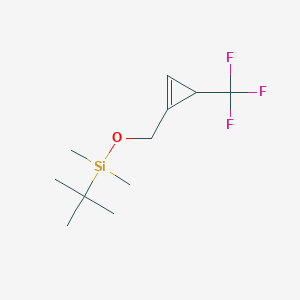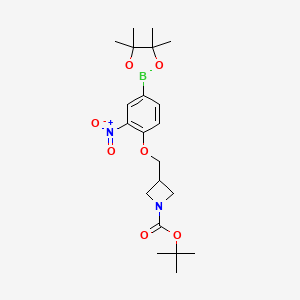
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is a compound that features a phthalimide group (1,3-dioxoisoindolin-2-yl) linked to a polyethylene glycol (PEG) chain terminated with an amine group, and it is stabilized as a trifluoroacetic acid (TFA) salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction where the amine group of PEG reacts with the phthalimide.
Formation of TFA Salt: The final step involves the formation of the TFA salt by reacting the amine-terminated PEG-phthalimide with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of aromatic primary amines with maleic anhydride derivatives.
Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution reaction to attach the PEG chain.
Purification and Crystallization: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity TFA salt.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The phthalimide group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Decomposition products including phthalic acid and PEG.
Oxidation and Reduction: Oxidized or reduced forms of the phthalimide group.
Wissenschaftliche Forschungsanwendungen
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds like N-substituted phthalimides.
PEGylated Compounds: Molecules with PEG chains attached to various functional groups.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is unique due to its combination of a phthalimide group and a PEG chain, which imparts both stability and solubility, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-[2-(2-aminoethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O4/c13-5-6-17-7-8-18-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8,13H2 |
InChI-Schlüssel |
PAVWNPJFQPZKEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

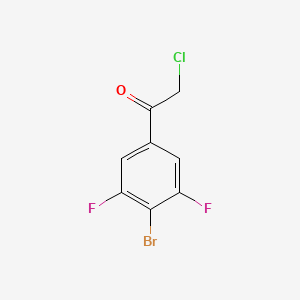
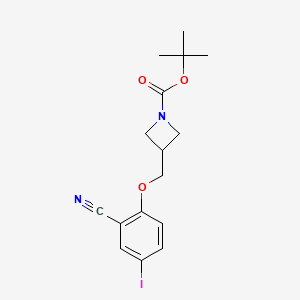

![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
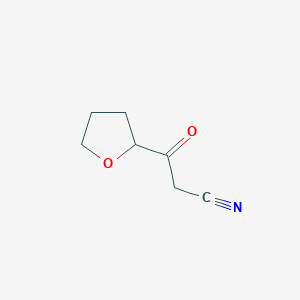

![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
